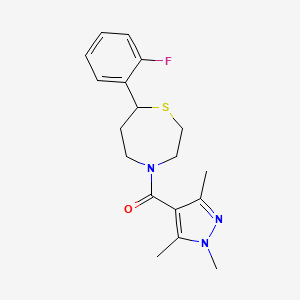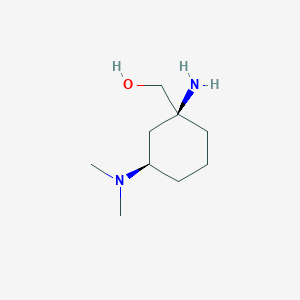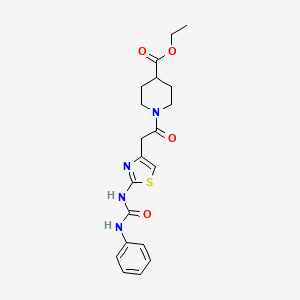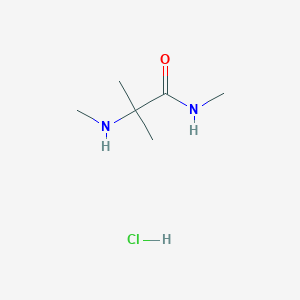![molecular formula C22H21N5O2S B2795778 N1-(p-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-18-0](/img/structure/B2795778.png)
N1-(p-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole ring, followed by the addition of the tolyl (methylphenyl) groups and the ethyl oxalamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazolo[3,2-b][1,2,4]triazole ring system is planar and rigid with an extended π-conjugated structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the thiazolo[3,2-b][1,2,4]triazole ring could potentially undergo reactions with electrophiles or nucleophiles .Scientific Research Applications
Synthesis and Chemical Properties
Compounds incorporating thiazolo[3,2-b][1,2,4]triazole units are synthesized through various methods, highlighting their versatility and potential for modification. For instance, the cyclocondensation of 3-amino-2-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives has been explored to produce novel heterocyclic compounds (Kang-chien Liu et al., 1987). These synthetic pathways are critical for developing new materials with potential applications in drug development and material science.
Anticancer and Biological Activity
The search for new anticancer agents has led to the development of thiazolo[3,2-b][1,2,4]triazol-6-ones with evaluated anticancer activities. For example, a study found that certain derivatives displayed activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines (Roman Lesyk et al., 2007). This indicates the potential therapeutic applications of compounds with the thiazolo[3,2-b][1,2,4]triazole scaffold in oncology.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated, with some compounds showing promising results against various pathogens. For instance, microwave-promoted synthesis of 2-hetarylmethyl-4-(4-hetarylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives revealed antimicrobial, anti-lipase, and antiurease activities (M. Özil et al., 2015). Such studies underscore the potential of thiazolo[3,2-b][1,2,4]triazole compounds in developing new antimicrobial agents.
Material Science and Catalysis
The structural and catalytic properties of triazole compounds, including those related to thiazolo[3,2-b][1,2,4]triazole, have been explored. For example, substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles have been synthesized and found to be effective ligands in palladium(II) complexes, showcasing high-turnover catalysis in aqueous media (N. A. Bumagin et al., 2018). These findings highlight the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in catalysis and material science applications.
properties
IUPAC Name |
N'-(4-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-6-8-17(9-7-14)24-21(29)20(28)23-11-10-18-13-30-22-25-19(26-27(18)22)16-5-3-4-15(2)12-16/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXIPWMYRIQTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(p-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B2795698.png)

![N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795702.png)
![2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2795705.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2795712.png)


